

Application Notes and Protocols for NHPI-PEG2-C2-Pfp Ester Antibody Conjugation

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Compound of Interest

Compound Name: NHPI-PEG2-C2-Pfp ester

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These application notes provide a detailed overview and protocol for the conjugation of **NHPI-PEG2-C2-Pfp ester** to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). The use of a pentafluorophenyl (Pfp) ester offers enhanced stability and efficiency compared to traditional N-hydroxysuccinimide (NHS) esters.

Introduction to NHPI-PEG2-C2-Pfp Ester

NHPI-PEG2-C2-Pfp ester is a non-cleavable linker used in the synthesis of ADCs.^{[1][2][3][4][5]} This linker consists of three key components:

- N-Hydroxyphthalimide (NHPI): Forms a stable attachment point for the cytotoxic payload.
- Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances solubility and improves the pharmacokinetic properties of the resulting ADC.
- Pentafluorophenyl (Pfp) Ester: A highly reactive group that forms a stable amide bond with primary amines (such as the lysine residues) on the antibody.

Pfp esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, leading to more efficient and reproducible conjugation reactions.^{[6][7][8]}

Reaction Principle

The conjugation reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the Pfp ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

Key Reaction Parameters

Successful antibody conjugation with **NHPI-PEG2-C2-Pfp ester** is dependent on several critical parameters, which should be optimized for each specific antibody and payload combination. A summary of these parameters is provided in the table below.

Parameter	Recommended Range	Notes
pH	7.2 - 8.5	Optimal pH for the reaction of Pfp esters with primary amines. Lower pH reduces reactivity, while higher pH can increase hydrolysis of the ester. [7]
Temperature	4°C to 37°C	Incubation can be performed at room temperature (20-25°C), 37°C for shorter reaction times, or at 4°C for overnight reactions, which can be beneficial for sensitive biomolecules. [6] [7]
Buffer Composition	Amine-free buffers	Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the Pfp ester and must be avoided. [6] Recommended buffers include Phosphate-Buffered Saline (PBS), borate, or carbonate/bicarbonate. [7]
Molar Ratio (Ester:Antibody)	2:1 to 10:1	The optimal molar ratio of Pfp ester to antibody needs to be determined empirically to achieve the desired drug-to-antibody ratio (DAR). [7] A typical starting point is a 5-fold to 15-fold molar excess of the Pfp ester.
Organic Co-solvent	DMSO or DMF	NHPI-PEG2-C2-Pfp ester should be dissolved in a minimal amount of an anhydrous organic solvent like

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous antibody solution.[\[6\]](#)
[\[7\]](#) The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.

Reaction Time

30 minutes to overnight

Reaction times can vary from 30 minutes at 37°C to 1-4 hours at room temperature, or overnight at 4°C.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Materials

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **NHPI-PEG2-C2-Pfp ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS. This can be achieved through dialysis or using desalting columns.
- Adjust the antibody concentration to a suitable level, typically between 1-10 mg/mL.

NHPI-PEG2-C2-Pfp Ester Preparation

Note: The Pfp ester is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.[6]

- Immediately before use, dissolve the required amount of **NHPI-PEG2-C2-Pfp ester** in a minimal volume of anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the Pfp ester will hydrolyze.[6]

Conjugation Reaction

- Add the calculated volume of the dissolved **NHPI-PEG2-C2-Pfp ester** solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture under the desired conditions (e.g., 1-2 hours at room temperature or overnight at 4°C).

Quenching the Reaction

- (Optional but recommended) To stop the reaction, add a quenching buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM. This will react with any excess Pfp ester.
- Incubate for 15-30 minutes at room temperature.

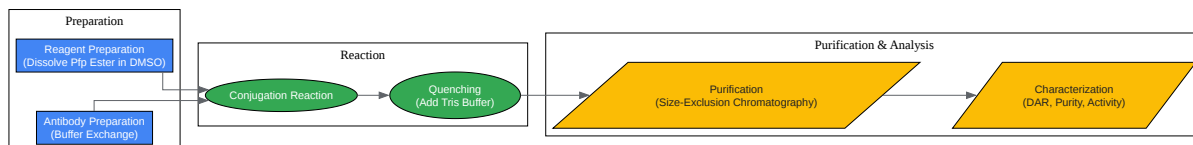
Purification of the Antibody Conjugate

- Remove unreacted **NHPI-PEG2-C2-Pfp ester** and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Characterization

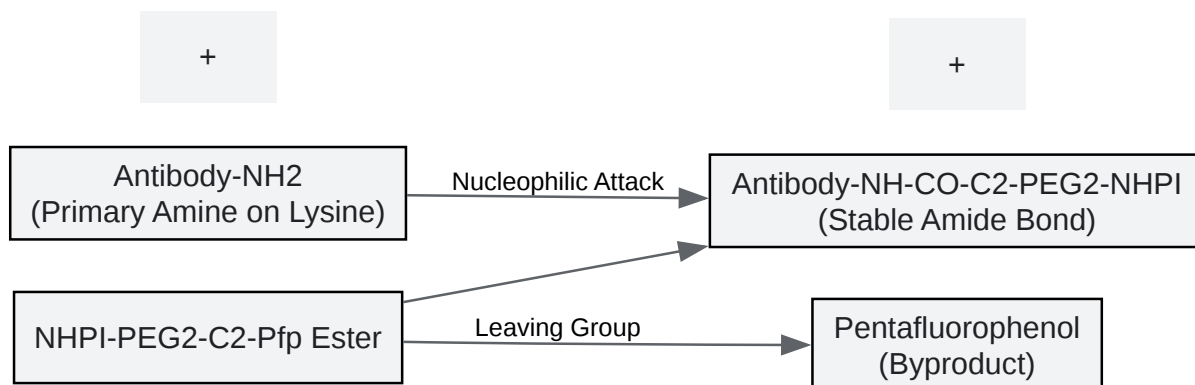
The resulting antibody conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Diagrams



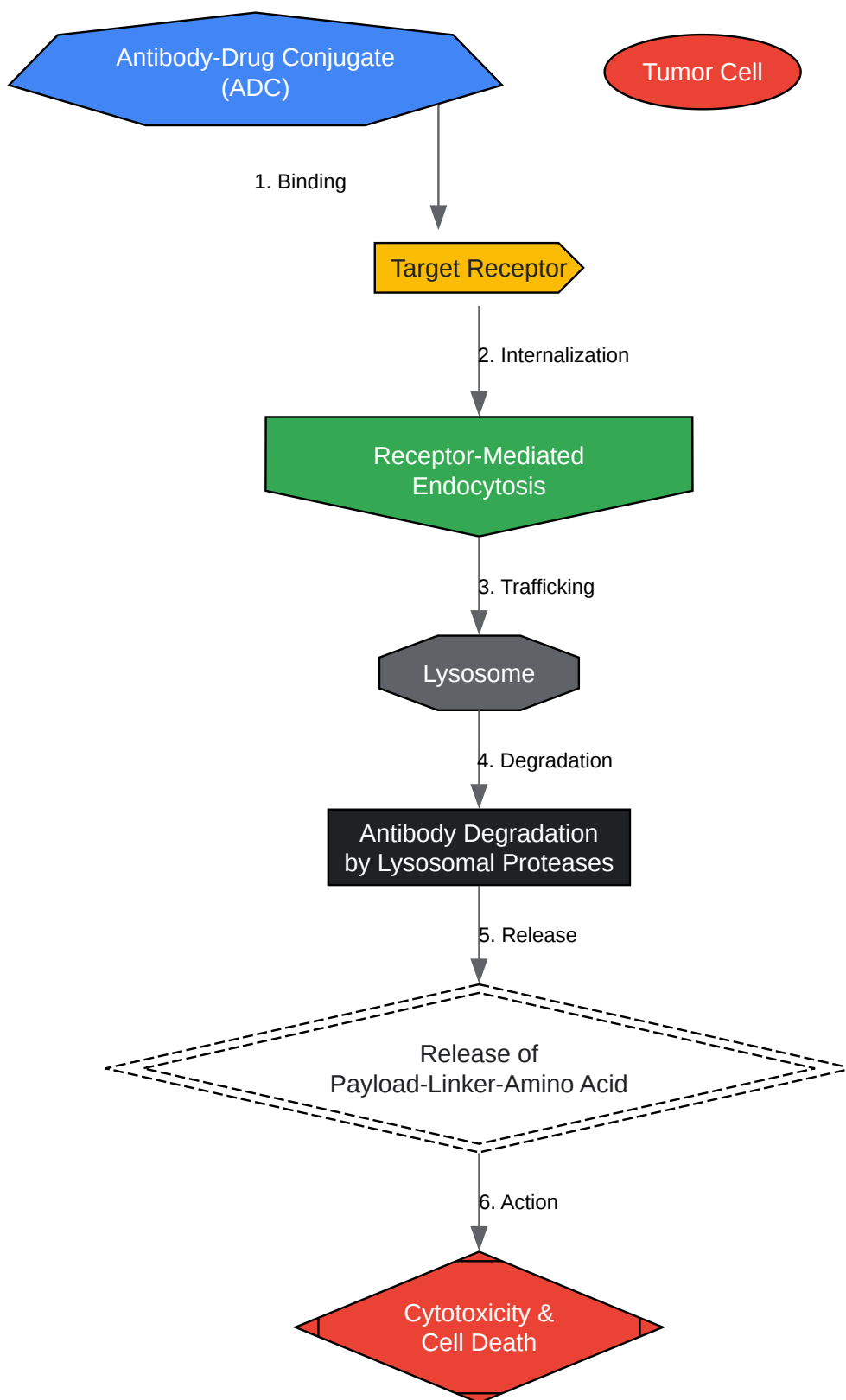
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Caption: Experimental workflow for antibody conjugation.



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Caption: Chemical reaction of Pfp ester with an antibody.



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Caption: Mechanism of action for a non-cleavable ADC.

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